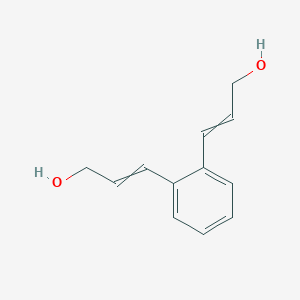
11-Methoxyundecane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methoxyundecane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds characterized by the presence of a thiol group (-SH). This compound is notable for its unique structure, which includes a methoxy group (-OCH3) attached to the eleventh carbon of an undecane chain, with a thiol group at the first carbon. Thiols are known for their distinctive odors and their reactivity, which makes them valuable in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Methoxyundecane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a thiol nucleophile. For instance, the reaction of 11-bromo-1-undecanol with sodium methoxide can yield 11-methoxyundecane, which can then be converted to this compound through a reaction with thiourea followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. The reaction of sodium hydrosulfide with alkyl halides is a common method. This approach can be adapted for the production of this compound by using the appropriate alkyl halide precursor .
Análisis De Reacciones Químicas
Types of Reactions: 11-Methoxyundecane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, sodium hydrosulfide
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Produced by strong oxidation of thiols.
Thioethers: Result from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
11-Methoxyundecane-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 11-Methoxyundecane-1-thiol involves its thiol group, which can participate in various chemical reactions. Thiols are known to function as chain transfer agents in free radical reactions due to the relatively weak bonding energy of the sulfur-hydrogen bond. This allows the thiol group to easily dissociate and form a thiyl radical, which can then participate in further reactions . Additionally, thiols can inhibit enzymes such as tyrosinase and peroxidase, which are involved in the melanogenesis pathway .
Comparación Con Compuestos Similares
1-Undecanethiol: Similar structure but lacks the methoxy group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a methoxy group.
11-Amino-1-undecanethiol: Contains an amino group instead of a methoxy group.
Uniqueness: 11-Methoxyundecane-1-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
117559-62-3 |
|---|---|
Fórmula molecular |
C12H26OS |
Peso molecular |
218.40 g/mol |
Nombre IUPAC |
11-methoxyundecane-1-thiol |
InChI |
InChI=1S/C12H26OS/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
Clave InChI |
DGXSHDQBHKFGDF-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


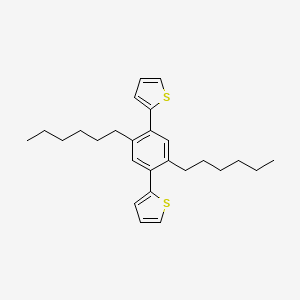
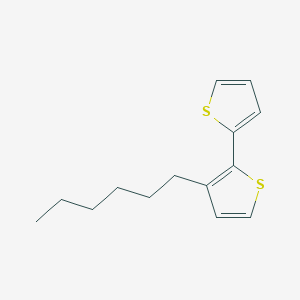
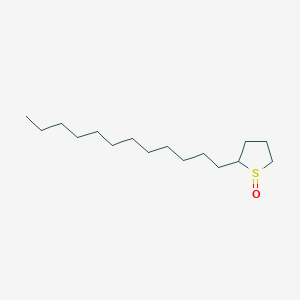
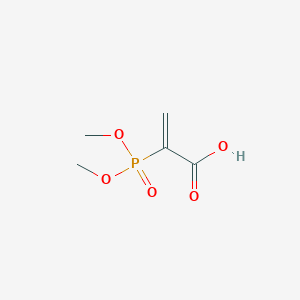
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
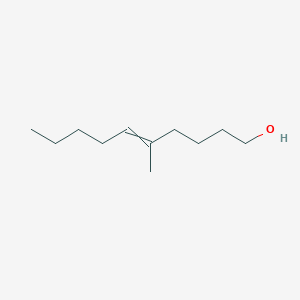
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
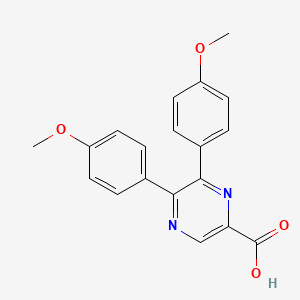
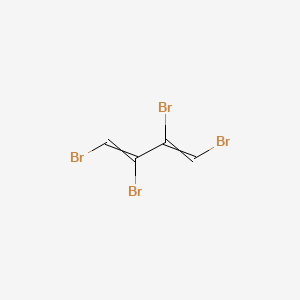
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
